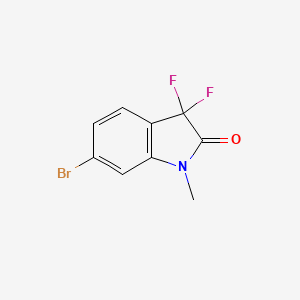

6-Bromo-3,3-difluoro-1-methylindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrF2NO |

|---|---|

Molecular Weight |

262.05 g/mol |

IUPAC Name |

6-bromo-3,3-difluoro-1-methylindol-2-one |

InChI |

InChI=1S/C9H6BrF2NO/c1-13-7-4-5(10)2-3-6(7)9(11,12)8(13)14/h2-4H,1H3 |

InChI Key |

CHZZSHUQVZNQTP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(C1=O)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 6 Bromo 3,3 Difluoro 1 Methylindolin 2 One

Electronic and Steric Influences of Substituents on Reactivity

The electronic landscape of 6-bromo-3,3-difluoro-1-methylindolin-2-one is a composite of inductive and resonance effects from each substituent, which collectively determine the reactivity of the molecule.

The benzene (B151609) ring of the indolinone core is substituted with a bromine atom at the 6-position. Halogens, such as bromine, exert a dual electronic effect on aromatic rings. Inductively, bromine is electronegative and withdraws electron density from the ring, which deactivates it towards electrophilic aromatic substitution compared to unsubstituted benzene. However, through resonance, the lone pairs on the bromine atom can be donated to the aromatic π-system, which directs incoming electrophiles to the ortho and para positions. Given that the bromine is at the 6-position, it would direct electrophiles to the 5- and 7-positions.

The gem-difluoro group at the C3 position, while not directly attached to the aromatic ring, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bonds. This effect is transmitted to the aromatic ring, further deactivating it towards electrophilic attack. The strong electronegativity of fluorine atoms significantly reduces the electron density of the entire indolinone system, making the aromatic ring less nucleophilic.

The combined deactivating effects of the bromo and gem-difluoro groups render the aromatic ring of this compound significantly less reactive towards electrophilic substitution than a simple N-methylindolinone.

The N-methyl group attached to the lactam nitrogen has a modest but notable influence on the molecule's reactivity. As an alkyl group, it is weakly electron-donating through an inductive effect (+I). This donation of electron density to the nitrogen atom can, to a small extent, counteract the electron-withdrawing effects of the other substituents. The presence of the methyl group also prevents N-H acidity and the possibility of reactions at the nitrogen center, such as N-alkylation or N-acylation, that would be possible in an unsubstituted indolinone. Sterically, the methyl group is relatively small and is not expected to significantly hinder the approach of reactants to either the aromatic ring or the carbonyl group.

Electrophilic and Nucleophilic Reactivity Profiles

The unique substitution pattern of this compound creates distinct sites for both electrophilic and nucleophilic attack.

As previously discussed, the aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. The synergistic electron-withdrawing nature of the bromo and gem-difluoro groups makes reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation challenging, likely requiring harsh reaction conditions.

Should an electrophilic substitution occur, the directing effects of the substituents would guide the position of the incoming electrophile. The bromine at C6 is an ortho, para-director, favoring substitution at C5 and C7. The lactam moiety, specifically the nitrogen atom, is also an ortho, para-director. Therefore, the positions ortho and para to the nitrogen (C7 and C5, respectively) are electronically favored. The confluence of these directing effects strongly suggests that any successful electrophilic substitution would predominantly occur at the C5 or C7 positions. The relative yields would be influenced by the specific electrophile and reaction conditions.

| Position | Directing Effect of 6-Bromo | Directing Effect of Lactam | Overall Predicted Reactivity |

|---|---|---|---|

| C4 | Meta | Meta | Highly Disfavored |

| C5 | Ortho | Para | Favored |

| C7 | Para | Ortho | Favored |

The carbonyl group (C2) in the indolinone ring is an electrophilic center and is susceptible to nucleophilic attack. The strong inductive electron withdrawal by the adjacent gem-difluoro group at C3 significantly enhances the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to a non-fluorinated indolinone. Nucleophilic addition to the carbonyl group would lead to a tetrahedral intermediate.

The C3 position, bearing two fluorine atoms, is not a typical site for nucleophilic attack in this saturated system. However, the high degree of electron deficiency at this center could potentially make it susceptible to certain types of rearrangements or ring-opening reactions under specific conditions, although such reactivity is not commonly observed for 3,3-difluorooxindoles.

| Nucleophilic Site | Electronic Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C2 (Carbonyl) | Strong -I effect from C3-F2 enhances electrophilicity. | Highly susceptible to nucleophilic addition. |

| C3 | Highly electron deficient due to two fluorine atoms. | Generally unreactive to direct nucleophilic substitution, but may influence rearrangements. |

Reaction Mechanisms and Transition State Analysis

For electrophilic aromatic substitution, the mechanism would proceed through the formation of a Wheland intermediate (a resonance-stabilized carbocation). The stability of this intermediate is crucial for determining the reaction rate and regioselectivity. The electron-withdrawing substituents would destabilize this positively charged intermediate, thus increasing the activation energy and slowing down the reaction.

In the case of nucleophilic addition to the carbonyl group, the reaction would proceed via a tetrahedral intermediate. The rate of this addition would be enhanced by the electron-withdrawing gem-difluoro group, which stabilizes the developing negative charge on the oxygen atom in the transition state. The subsequent fate of the tetrahedral intermediate would depend on the nature of the nucleophile and the reaction conditions, potentially leading to the formation of an alcohol after protonation or other functional group transformations.

Computational studies on related 3,3-difluorooxindoles could provide valuable insights into the transition state energies and reaction pathways for both electrophilic and nucleophilic reactions involving this compound. Such analyses would help to quantify the electronic and steric effects of the substituents and predict the most favorable reaction outcomes.

Molecular Electron Density Theory (MEDT) Studies on Reaction Pathways

While specific Molecular Electron Density Theory (MEDT) studies on this compound are not extensively documented in the current literature, the principles of MEDT can be applied to understand its reactivity. MEDT is a powerful theoretical framework that analyzes changes in electron density to elucidate reaction mechanisms. For instance, MEDT has been successfully employed to understand the participation of fluorinated azomethine ylides in cycloaddition reactions, providing insights into the role of fluorine in modifying the electronic structure and reactivity of heterocyclic systems. growingscience.comgrowingscience.com

An MEDT analysis of this compound would likely focus on how the electron-withdrawing nature of the bromine and difluoro groups influences the electron density distribution across the molecule. This, in turn, would affect its susceptibility to nucleophilic or electrophilic attack at various positions. Such theoretical studies could predict the most favorable reaction pathways, rationalize experimentally observed regioselectivity, and provide a deeper understanding of the transition states involved in its various transformations. The insights gained from MEDT could be particularly valuable in designing novel reactions and predicting the outcomes of complex multi-step syntheses involving this fluorinated oxindole (B195798).

Investigation of Intermediates and Rate-Determining Steps

The investigation of reaction intermediates and rate-determining steps for this compound is crucial for optimizing reaction conditions and understanding its chemical behavior. While specific mechanistic studies on this exact compound are limited, analogies can be drawn from well-established reaction mechanisms of similar structures.

In the context of palladium-catalyzed cross-coupling reactions at the bromine center, such as the Suzuki-Miyaura coupling, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org The oxidative addition of the aryl bromide to a Pd(0) complex is often a critical step. Following this, transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, is frequently the rate-determining step of the catalytic cycle. youtube.comnih.gov The final step, reductive elimination, yields the C-C coupled product and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.org The nature of the ligands on the palladium catalyst can significantly influence the rates of these steps. yonedalabs.com

Derivatization and Functionalization Strategies

The structural features of this compound offer multiple avenues for derivatization and functionalization, allowing for the synthesis of a wide array of novel compounds with potentially interesting biological and material properties.

Cross-Coupling Reactions at the Bromine Center

The bromine atom at the 6-position of the indolin-2-one ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This strategy allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position. The reaction conditions are generally mild and tolerant of many functional groups. nih.gov

Heck Coupling: The Heck reaction provides a means to form C-C bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated derivatives. Aqueous conditions have been developed for Heck couplings of bromo-indoles, highlighting the versatility of this method. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new C-C bond. This method is instrumental in the synthesis of aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This is a key method for introducing diverse amino functionalities, which are prevalent in many biologically active molecules. The scope of this reaction is broad, and various catalyst systems have been developed to accommodate a wide range of amine coupling partners. acsgcipr.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | 6-Aryl-3,3-difluoro-1-methylindolin-2-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, Ligand (e.g., PPh3), Base | 6-Vinyl-3,3-difluoro-1-methylindolin-2-one |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) | 6-Alkynyl-3,3-difluoro-1-methylindolin-2-one |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base | 6-Amino-3,3-difluoro-1-methylindolin-2-one |

Modifications of the Indolin-2-one Ring System

The indolin-2-one core of the molecule can also be chemically modified to create novel heterocyclic systems.

Ring-Opening Reactions: Under certain conditions, the lactam ring of the indolin-2-one system can undergo ring-opening. For instance, studies on related indoline-2-thiones have shown that Lewis acids can mediate nucleophilic ring-opening reactions. rsc.orgrsc.org A similar approach could potentially be applied to this compound, leading to functionalized 2-aminophenyl derivatives.

Isomerization to Lactams: Oxindoles substituted at the 3-position with an ω-amino chain have been shown to undergo isomerization to form new, larger lactam rings. nih.govfigshare.comfigshare.com While the 3,3-difluoro substitution in the title compound prevents direct substitution at this position, derivatization of other parts of the molecule could introduce functionalities that enable such rearrangements, leading to novel medium-sized lactams.

Electrophilic Aromatic Substitution: While the benzene portion of the indolin-2-one ring is generally electron-rich and susceptible to electrophilic aromatic substitution, the presence of the electron-withdrawing bromo and difluoro groups in this compound would likely deactivate the ring towards such reactions. However, under harsh conditions or with highly reactive electrophiles, further substitution on the aromatic ring might be possible, although regioselectivity could be an issue.

Transformations Involving the Carbonyl Group

The carbonyl group of the lactam moiety is another site for chemical modification, offering access to a variety of derivatives.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would transform the indolin-2-one into the corresponding indoline (B122111) derivative. Milder reducing agents could potentially reduce the carbonyl to a hydroxyl group, though this is less common for amides.

Wittig Reaction: The Wittig reaction, which converts carbonyls to alkenes, can be applied to indolin-2-ones. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This would involve the reaction with a phosphorus ylide to introduce an exocyclic double bond at the 2-position, creating a 2-methyleneindoline derivative. The reactivity of the ylide would influence the reaction conditions and efficiency. commonorganicchemistry.com

Addition of Organometallic Reagents: Grignard reagents and other organometallic nucleophiles can add to the carbonyl group of isatins and related oxindoles. thieme-connect.comacs.orgmasterorganicchemistry.com This reaction typically results in the formation of a tertiary alcohol at the 3-position. In the case of this compound, the reaction would likely occur at the carbonyl carbon, leading to the formation of a hemiaminal-like intermediate which could then be further transformed.

| Reaction | Reagent | Product Type |

|---|---|---|

| Reduction | LiAlH4 | 6-Bromo-3,3-difluoro-1-methylindoline |

| Wittig Reaction | Ph3P=CHR | 2-Alkylidene-6-bromo-3,3-difluoro-1-methylindoline |

| Grignard Addition | R-MgBr | 2-Hydroxy-2-alkyl-6-bromo-3,3-difluoro-1-methylindoline derivative |

Spectroscopic Elucidation and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Bromo-3,3-difluoro-1-methylindolin-2-one, a multi-pronged NMR approach is employed to characterize its distinct structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis.

¹H NMR spectroscopy is fundamental to identifying the number and types of hydrogen atoms in a molecule. The chemical shift of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents.

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons on the bromo-substituted benzene (B151609) ring and the protons of the N-methyl group. The aromatic protons would likely appear as complex multiplets in the downfield region of the spectrum due to spin-spin coupling. The N-methyl group would be expected to present as a singlet in the upfield region, as it has no adjacent protons to couple with.

Interactive Data Table: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Region | Multiplet | 3H | Ar-H |

| Alkyl Region | Singlet | 3H | N-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon environments. The chemical shifts of these signals provide insights into the hybridization and electronic environment of each carbon atom.

In the ¹³C NMR spectrum of this compound, one would anticipate signals for the carbonyl carbon of the indolinone core, the quaternary carbon bearing the two fluorine atoms, the aromatic carbons, and the carbon of the N-methyl group. The carbonyl carbon would be significantly downfield, while the fluorinated carbon would exhibit a characteristic splitting pattern due to coupling with the fluorine atoms.

Interactive Data Table: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Downfield Region | C=O |

| Aromatic/Olefinic Region | Ar-C, C-Br, C-N |

| Aliphatic Region | C-F₂, N-CH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. This method is highly sensitive and provides specific information about the chemical environment of the fluorine atoms. The difluoro substitution at the C3 position is expected to result in a single signal in the ¹⁹F NMR spectrum, assuming the two fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a geminal difluoro group adjacent to a carbonyl.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments.

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the aromatic ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the signals of the protonated aromatic carbons and the N-methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound. By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS allows for the unambiguous determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. The isotopic pattern observed for the molecular ion peak would also be characteristic of a molecule containing one bromine atom.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | Value corresponding to C₉H₇BrF₂NO |

| [M+Na]⁺ | Value corresponding to C₉H₆BrF₂NNaO |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the fragmentation pattern provides significant structural insights. The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. chemguide.co.uklibretexts.orglibretexts.orgpearson.com This results in two peaks of almost equal intensity in the molecular ion region, separated by two mass units (M+ and M+2). chemguide.co.uklibretexts.orglibretexts.orgpearson.com

The fragmentation of the indolin-2-one core is expected to follow predictable pathways. Common fragmentation mechanisms for halogen-containing organic compounds involve the cleavage of bonds adjacent to functional groups and the loss of stable neutral molecules. researchgate.net Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond to form a stable cation.

Loss of carbon monoxide (CO): Expulsion of the carbonyl group, a common fragmentation for cyclic ketones and lactams.

Loss of bromine radical (•Br): Cleavage of the C-Br bond.

Cleavage involving the difluoro group: Potential loss of a CF₂ fragment or fluorine radicals.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

|---|---|---|---|---|

| [M]⁺ | C₁₀H₇BrF₂NO⁺ | 290 | 292 | Molecular ion with characteristic 1:1 isotopic pattern. |

| [M - CH₃]⁺ | C₉H₄BrF₂NO⁺ | 275 | 277 | Loss of the N-methyl group. |

| [M - CO]⁺ | C₉H₇BrF₂N⁺ | 262 | 264 | Loss of carbon monoxide from the lactam ring. |

| [M - Br]⁺ | C₁₀H₇F₂NO⁺ | 211 | - | Loss of the bromine atom. |

| [M - CH₃ - CO]⁺ | C₈H₄BrF₂N⁺ | 247 | 249 | Sequential loss of methyl and carbonyl groups. |

Infrared (IR) Spectroscopy

Identification of Characteristic Vibrational Modes of the Indolin-2-one Ring and Substituents

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the vibrational modes of its indolin-2-one core and various substituents.

The most prominent feature of the indolin-2-one structure is the lactam carbonyl group (C=O), which gives rise to a strong absorption band. nih.gov The presence of electronegative fluorine atoms at the C3 position would likely shift this stretching frequency to a higher wavenumber. Other key vibrations include those from the aromatic ring, the C-F bonds, the C-Br bond, and the N-methyl group. The C-F stretching vibrations typically appear as strong, distinct bands in the fingerprint region of the spectrum. acs.org

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (N-CH₃) | Stretching | 3000-2850 | Medium |

| Lactam C=O | Stretching | 1750-1720 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| C-F | Stretching | 1200-1000 | Strong |

| Aromatic C-Br | Stretching | 700-500 | Medium to Strong |

X-ray Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its solid-state geometry. The indolin-2-one core is expected to be largely planar. The C3 position, substituted with two fluorine atoms, is achiral. The bromine atom at the C6 position and the methyl group at the N1 position will lie within the plane of the bicyclic ring system.

Analysis of Conformational Preferences and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org For this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal lattice. The presence of bromine and fluorine atoms introduces the possibility of halogen bonding, a directed interaction between an electrophilic region on the halogen and a nucleophile. mdpi.com

Table 3: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Description | Potential Atoms Involved |

|---|---|---|

| Halogen Bonding | Interaction involving the electrophilic region of the bromine atom. | C-Br···O=C or C-Br···N |

| Hydrogen Bonding | Weak interactions involving hydrogen atoms and electronegative atoms. | C-H···O, C-H···F |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Parallel stacking of the benzene rings. |

| Dipole-Dipole Interactions | Attractive forces between polar molecules. | C=O, C-F bonds |

Advanced Spectroscopic Techniques for Purity Assessment and Identity Confirmation

Ensuring the purity and confirming the identity of a chemical compound are critical steps in pharmaceutical development and chemical research. nbinno.combiomedres.us A suite of advanced analytical techniques is employed for the comprehensive characterization of complex molecules like this compound. rroij.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment, capable of separating the target compound from impurities and degradation products with high resolution. biomedres.us When coupled with a UV-Vis detector, HPLC provides quantitative information about the purity level. For unambiguous identity confirmation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. scispace.com LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the determination of the molecular weights of the main component and any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. scispace.com For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular structure, confirming the connectivity of all atoms and providing further proof of identity and purity.

Table 4: Advanced Analytical Techniques for Characterization

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC-UV | Purity Assessment | Quantitative determination of purity and detection of impurities. |

| LC-MS | Identity Confirmation & Impurity Profiling | Molecular weight of the compound and identification of impurities. |

| ¹H NMR | Structural Elucidation | Information on the number, environment, and connectivity of protons. |

| ¹³C NMR | Structural Elucidation | Information on the carbon framework of the molecule. |

| ¹⁹F NMR | Structural Elucidation | Direct detection and characterization of the fluorine-containing groups. |

Compound Names

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Bromo-3,3-difluoro-1-methylindolin-2-one, DFT calculations would provide significant insights.

Geometry Optimization and Electronic Structure Analysis

A geometry optimization calculation would determine the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. This analysis would reveal the planarity of the indolinone core and the spatial orientation of the methyl, bromo, and difluoro substituents.

Electronic structure analysis would yield information on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | Data not available |

| Bond Length | C-Br | Data not available |

| Bond Length | C-F | Data not available |

| Bond Angle | F-C-F | Data not available |

| Dihedral Angle | Aromatic Ring | Data not available |

| Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data has been found. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can predict spectroscopic data with a reasonable degree of accuracy, aiding in the structural confirmation of synthesized compounds. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR vibrational frequencies would serve as a valuable comparison to experimental data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Peak/Shift | Predicted Value |

| ¹H NMR | -CH₃ | Data not available |

| ¹³C NMR | C=O | Data not available |

| ¹⁹F NMR | -CF₂ | Data not available |

| IR | C=O stretch | Data not available |

| IR | C-Br stretch | Data not available |

| Note: This table is for illustrative purposes only. The values are hypothetical as no specific computational data has been found. |

Elucidation of Reaction Mechanisms and Transition States

Should this molecule be involved in chemical reactions, DFT could be used to map out the potential energy surface of the reaction. This would involve identifying the structures of transition states and intermediates, thereby elucidating the step-by-step mechanism of the reaction and calculating the activation energies.

Molecular Dynamics Simulations

Molecular dynamics simulations would provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment.

Conformational Analysis and Flexibility Studies

These simulations would explore the different spatial arrangements (conformations) the molecule can adopt by rotating around its single bonds. This is particularly relevant for understanding how the molecule might interact with biological targets. The flexibility of the indolinone ring and the movement of the methyl group would be of interest.

Solvent Effects on Molecular Conformation

The conformation and properties of a molecule can be significantly influenced by the solvent it is in. Molecular dynamics simulations can be performed in various solvent models (e.g., water, methanol, DMSO) to understand how the solvent molecules interact with this compound and how this affects its preferred conformation and dynamic behavior.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are instrumental in establishing a mathematical correlation between the molecular structure of a compound and its physicochemical properties. These models are built on the principle that the structural features of a molecule dictate its macroscopic characteristics.

Prediction of Physicochemical Parameters

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Computational Method |

| Molecular Weight | 276.08 g/mol | N/A |

| logP (Lipophilicity) | 2.5 - 3.5 | Fragment-based methods |

| Polar Surface Area | ~29.1 Ų | Topological analysis |

| Hydrogen Bond Donors | 0 | Structure analysis |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Structure analysis |

Note: The predicted values are estimations based on computational algorithms and may vary depending on the specific software and method used.

Analysis of Electronic Properties and Reactivity Indices

The electronic properties of this compound are dictated by the arrangement of its atoms and the distribution of electron density. The electronegative fluorine and bromine atoms, along with the carbonyl group, create a distinct electronic landscape. Reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the halogen atoms is expected to lower the energy of the LUMO, making the carbonyl carbon a potential site for nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are pivotal in understanding the non-covalent interactions between a ligand and a macromolecular target.

Analysis of Binding Modes and Interaction Types with Target Protein Structures

While specific docking studies for this compound are not extensively published, its core structure is analogous to known inhibitors of various enzymes, particularly kinases. Kinases feature a highly conserved ATP-binding site, which is a common target for small molecule inhibitors. Docking simulations of this compound into a kinase active site would likely reveal key interactions. The N-methylindolinone core can act as a scaffold, positioning the bromine and difluoro groups to interact with specific sub-pockets of the active site. The carbonyl oxygen is a potential hydrogen bond acceptor, capable of interacting with backbone amide protons of the kinase hinge region, a common binding motif for kinase inhibitors. The aromatic ring can engage in π-stacking or hydrophobic interactions with aromatic residues within the binding pocket.

Prediction of Ligand-Receptor Interactions

Computational docking predicts a range of potential ligand-receptor interactions. For this compound, these interactions would likely include:

Hydrogen Bonding: The carbonyl oxygen is the primary hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The methyl group and the aromatic ring contribute to hydrophobic interactions with nonpolar residues.

Dipole-Dipole Interactions: The polar C-F and C=O bonds can lead to favorable dipole-dipole interactions within the binding site.

Table 2: Potential Interacting Residues in a Kinase Active Site

| Interaction Type | Potential Residue Types |

| Hydrogen Bonding | Cysteine, Leucine, Valine (backbone NH) |

| Halogen Bonding | Aspartate, Glutamate (side chain O) |

| π-Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine |

Advanced Theoretical Approaches for Chemical Reactivity and Selectivity

Beyond standard quantum chemical calculations, advanced theoretical methods can provide a more nuanced understanding of the reactivity and selectivity of this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate reaction pathways and transition state energies for potential chemical transformations. For instance, the reactivity of the C-Br bond towards reactions like Suzuki or Stille coupling can be theoretically assessed. Furthermore, computational models can explore the conformational landscape of the molecule, identifying low-energy conformers that are most likely to be biologically relevant. These advanced approaches are crucial for a comprehensive understanding of the molecule's chemical behavior and for designing derivatives with tailored properties.

Molecular Electron Density Theory (MEDT) for Understanding Bonding Evolution

While specific and detailed Molecular Electron Density Theory (MEDT) studies focused exclusively on this compound are not extensively documented in the public domain, the principles of MEDT provide a robust framework for analyzing its bonding and reactivity. MEDT, a contemporary reactivity model in organic chemistry, posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. encyclopedia.pub

The application of MEDT would involve a thorough analysis of the electron localization function (ELF) and the topological analysis of the electron density to characterize the bonding patterns within the molecule. For instance, the nature of the C-Br, C-F, and N-C bonds, as well as the carbonyl group, can be quantitatively described. This analysis helps in identifying regions of high and low electron density, which are crucial for predicting sites of nucleophilic or electrophilic attack.

A key aspect of MEDT is the concept of Global Electron Density Transfer (GEDT), which quantifies the net charge transfer between interacting molecules at the transition state of a reaction. encyclopedia.pub In hypothetical reactions involving this compound, the GEDT would indicate the polar nature of the reaction.

Furthermore, a Bonding Evolution Theory (BET) study, which is often conducted within the MEDT framework, would provide a detailed description of the changes in bonding along a reaction coordinate. mdpi.comsemanticscholar.org This analysis reveals the sequence of bond formation and bond breaking events, offering a more dynamic and intuitive picture of the reaction mechanism than traditional transition state theory. mdpi.comsemanticscholar.org For example, in a potential nucleophilic substitution reaction at the bromine-bearing carbon, BET would illustrate how the C-Br bond elongates and breaks while the new bond with the nucleophile forms, tracking the continuous changes in electron density throughout the process.

Advanced Research Applications and Future Directions in Indolin 2 One Chemistry

Utilization of 6-Bromo-3,3-difluoro-1-methylindolin-2-one as a Versatile Chemical Building Block

The unique combination of functional groups on this compound makes it an exceptionally versatile platform for the construction of more complex molecular architectures. The bromine atom on the aromatic ring serves as a key handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, while the difluorinated oxindole (B195798) core acts as a robust pharmacophore.

Design and Synthesis of Complex Polycyclic and Heterocyclic Systems

The 6-bromo substituent is primed for participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing intricate molecular frameworks. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to append various substituents at the 6-position. These substituents can be designed to contain additional reactive groups that can undergo subsequent intramolecular cyclization reactions, leading to the formation of novel polycyclic and heterocyclic systems fused to the indolin-2-one core. For instance, coupling with a suitably functionalized boronic acid (Suzuki reaction) or terminal alkyne (Sonogashira reaction) could introduce a side chain that, upon activation, cyclizes onto the indolin-2-one nitrogen or another position of the aromatic ring to yield complex, multi-ring structures.

Creation of Hybrid Molecules by Conjugation with Other Established Scaffolds

The concept of hybrid molecules, which involves covalently linking two or more distinct pharmacophores, is a prominent strategy in modern drug design to achieve multi-target activity or improved pharmacokinetic profiles. This compound is an ideal starting material for this approach. The 6-bromo position can be functionalized via cross-coupling reactions to link the difluoroindolin-2-one scaffold to other well-established molecular frameworks known for their biological activities. For example, it could be conjugated with moieties like quinoline, imidazole, or other heterocyclic systems to explore synergistic therapeutic effects. This strategy allows for the rapid generation of diverse chemical libraries where the properties of the difluoroindolin-2-one core are combined with those of other known bioactive agents.

Strategies for Stereoselective Synthesis of Enantiopure Analogues

While this compound is itself an achiral molecule due to the presence of two identical fluorine atoms at the C3 position, the development of chiral analogues is of significant interest. The construction of an asymmetric quaternary carbon stereocenter at the C3 position of oxindoles is a key objective in organic synthesis, as the stereochemistry at this position often dictates biological activity. rsc.orgnih.gov

Strategies to generate enantiopure analogues from this scaffold could involve two main approaches:

Asymmetric functionalization of a prochiral derivative: A synthetic route could be devised where the C3 position is first rendered prochiral (e.g., by introducing a methylene (B1212753) group) and then subjected to an asymmetric transformation.

Attachment of a chiral auxiliary or substituent: More directly, the 6-bromo position can be used as an anchor to introduce chiral substituents via stereoselective reactions. Alternatively, a chiral molecule could be coupled to the 6-position, and this new chiral center could direct subsequent stereoselective reactions on other parts of the molecule.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 3,3-disubstituted oxindoles. rsc.orgacs.org For instance, bifunctional cinchona alkaloid-derived catalysts have been successfully used in Michael additions to oxindole-derived acceptors to create multiple stereocenters with high enantio- and diastereoselectivity. acs.orgacs.org Such methodologies could be adapted to derivatives of this compound to generate libraries of novel, enantiopure compounds for biological screening.

Methodological Advancements in Fluorination and Halogenation Chemistry with Indolin-2-one Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif at the C3 position of the target compound is a particularly important feature. Efficient synthesis of 3,3-difluorooxindoles is often achieved through electrophilic fluorination of corresponding precursors.

Modern fluorinating reagents like Selectfluor are highly effective for this transformation. For example, the reaction of a 3-hydrazonoindolin-2-one precursor with Selectfluor can selectively produce 3,3-difluorooxindoles under mild conditions. researchgate.net The choice of solvent and reaction conditions can be critical in directing the outcome of the fluorination process. researchgate.net These methods represent a significant advancement over older, harsher fluorination techniques, allowing for the synthesis of a broad range of functionalized 3,3-difluorooxindoles with good yields. The presence of the bromine atom at the 6-position is generally compatible with these modern electrophilic fluorination conditions, allowing for the synthesis of the target molecule from a corresponding 6-bromo-indolin-2-one precursor.

Development of Novel Catalytic Systems for Efficient and Selective Modifications

The synthetic versatility of this compound is largely dependent on the availability of efficient catalytic systems to selectively modify its structure. The 6-bromo position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. nobelprize.orglibretexts.org

The development of novel ligands and palladium pre-catalysts has been crucial for expanding the scope and efficiency of these transformations on complex substrates. rsc.org For aryl bromides like the target compound, a variety of catalytic systems are effective. For instance, Suzuki-Miyaura coupling often employs catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos, XPhos) and a base. rsc.org Sonogashira couplings typically use a dual catalytic system of a palladium complex and a copper(I) salt. beilstein-journals.org The choice of catalyst, ligand, base, and solvent must be carefully optimized to achieve high yields and avoid side reactions, enabling the precise and efficient construction of diverse molecular libraries from the parent scaffold.

Table 1: Common Catalytic Systems for Modifying Aryl Bromides

| Reaction Name | Typical Reagents | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester, Base (e.g., Na₂CO₃, K₃PO₄) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Biaryl or Styrenyl derivative |

| Heck Coupling | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂/Ligand (e.g., PPh₃) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂ / CuI | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine, Base (e.g., NaOtBu) | Pd₂(dba)₃ / Ligand (e.g., BINAP) | Aryl amine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or Vinyl derivative |

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Production

The transition from traditional batch synthesis to automated and continuous flow chemistry platforms offers numerous advantages, including enhanced safety, improved reproducibility, higher efficiency, and greater scalability. nih.gov The synthesis of complex molecules derived from this compound is well-suited for these modern technologies.

A multi-step synthetic sequence, such as a palladium-catalyzed cross-coupling followed by a cyclization, can be translated into a continuous flow process. uc.pt In such a setup, a solution of the starting material and reagents is pumped through a series of heated reactors, which can be packed with a heterogeneous catalyst (e.g., a polymer-supported palladium complex). acs.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time. Subsequent modules for in-line purification, analysis, and solvent exchange can be integrated, creating a fully automated "synthesis machine." researchgate.netsigmaaldrich.com This not only accelerates the production of individual compounds but also facilitates the rapid generation of entire chemical libraries for high-throughput screening. The use of pre-filled reagent cartridges in some automated systems further simplifies the process, making complex synthesis accessible to a broader range of researchers. youtube.com

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult; requires re-optimization for different scales. | Easy; scale-up by running the system for longer. |

| Safety | Handling large quantities of reagents; potential for thermal runaways. | Small reaction volumes at any given time; superior heat transfer reduces risk. |

| Reproducibility | Can be variable due to mixing and heating inconsistencies. | Highly reproducible due to precise control of reaction parameters. |

| Reaction Conditions | Limited by solvent boiling point at atmospheric pressure. | Can safely operate at high temperatures and pressures ("superheated"). |

| Automation | Can be automated, but often complex and sequential. | Inherently suited for full, end-to-end automation and integration. |

| Catalyst Use | Homogeneous catalysts often require difficult purification. | Enables efficient use of packed-bed heterogeneous catalysts. |

ChemInformatics and Data Science Approaches in Indolin-2-one Research and Design

While specific research on the application of cheminformatics and data science to this compound is not yet extensively published, the broader field of indolin-2-one chemistry has significantly benefited from these computational approaches. These methods are instrumental in accelerating the discovery and development of new therapeutic agents by predicting molecular properties, understanding drug-target interactions, and designing novel compounds with enhanced efficacy and safety profiles. The strategies employed for other indolin-2-one derivatives provide a clear framework for future in silico research on this compound.

At the forefront of these computational methods is the use of virtual screening, which allows for the rapid, computer-based assessment of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This approach is significantly more time and cost-effective than traditional high-throughput screening. For a compound like this compound, virtual screening could be employed to explore its potential against a wide array of biological targets, thereby uncovering new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool in the cheminformatician's arsenal. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the indolin-2-one scaffold, 3D-QSAR models have been successfully developed to predict the inhibitory activities of derivatives against various protein kinases. These models help in understanding how different substituents on the indolin-2-one core influence biological activity and guide the design of more potent analogs. Future research could focus on developing a QSAR model for a series of compounds including this compound to predict its activity and guide further chemical modifications.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method provides valuable insights into the binding mode and affinity of a ligand, which is crucial for understanding its mechanism of action. For instance, docking studies on indolin-2-one derivatives have elucidated their interactions with the active sites of enzymes like Aurora B kinase. Similar studies on this compound could reveal its binding mechanism to potential targets and help in designing derivatives with improved binding characteristics.

The integration of these computational approaches can lead to the design of focused libraries of compounds with a higher probability of being active. The insights gained from QSAR and molecular docking can be used to create a virtual library of derivatives of this compound, which can then be screened in silico to prioritize the most promising candidates for synthesis and biological evaluation.

Hypothetical QSAR Model for Indolin-2-one Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| Topological Polar Surface Area (TPSA) | -0.25 | Negative |

| Molecular Weight (MW) | 0.15 | Positive |

| LogP | 0.30 | Positive |

| Number of Hydrogen Bond Donors | -0.10 | Negative |

| Number of Hydrogen Bond Acceptors | 0.20 | Positive |

Illustrative Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys72, Glu91, Leu144, Asp155 |

| Hydrogen Bonds | 2 (with Lys72, Asp155) |

| Hydrophobic Interactions | Leu144, Val70 |

The future of research on this compound will likely involve a synergistic combination of these cheminformatics and data science approaches with traditional experimental techniques. This integrated strategy will be pivotal in unlocking the full therapeutic potential of this promising molecule and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.